2-(4-Fluorophenyl)-2-methylbutanoic acid
Description
2-(4-Fluorophenyl)-2-methylbutanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted with a methyl group and a 4-fluorophenyl ring at the second carbon. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. Its fluorine substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in drug design .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-11(2,10(13)14)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLOCBUXFIOXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts alkylation leverages electrophilic aromatic substitution to introduce the 4-fluorophenyl group into the butanoic acid backbone. In this method, 4-fluorobenzene reacts with a preformed β-methylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via the formation of a reactive acylium ion, which undergoes electrophilic attack by the fluorobenzene ring.
Subsequent hydrolysis of the acyl chloride intermediate yields the target carboxylic acid.
Optimization and Limitations
Key parameters influencing yield include:
-
Catalyst loading : 1.2 equivalents of AlCl₃ maximize electrophile activation without side reactions.
-
Temperature : Reactions conducted at 0–5°C minimize polyalkylation.
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Solvent : Dichloromethane (DCM) enhances solubility of the aromatic substrate.
Despite achieving moderate yields (45–55%), this method faces challenges in regioselectivity and requires stringent moisture control, limiting its industrial adoption.
Grignard Reagent-Mediated Carboxylation
Synthesis of 4-Fluorophenylmagnesium Bromide
The Grignard method begins with the preparation of 4-fluorophenylmagnesium bromide from 4-bromofluorobenzene and magnesium turnings in tetrahydrofuran (THF). This reagent reacts with methyl isobutyrate to form a tertiary alcohol intermediate, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Yield and Scalability Data
Industrial-scale implementations report yields of 70–78% after purification by recrystallization from ethyl acetate/hexane mixtures. The table below summarizes critical reaction parameters:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Grignard equiv | 1.1 | 75 |
| Oxidation time (h) | 4 | 78 |
| Temperature (°C) | −10 to 0 | 78 |
This method’s superiority stems from its high atom economy and compatibility with continuous flow systems.
Nucleophilic Substitution and Hydrolysis
SN2 Displacement Strategy
A two-step sequence involves the alkylation of ethyl acetoacetate with 4-fluorobenzyl bromide, followed by saponification. The enolate of ethyl acetoacetate attacks the benzyl halide, forming a β-keto ester intermediate. Basic hydrolysis (NaOH/EtOH) and acid workup yield the final product.
Challenges in Steric Hindrance
The bulky 4-fluorobenzyl group impedes nucleophilic attack, necessitating elevated temperatures (80–100°C) and phase-transfer catalysts like tetrabutylammonium bromide. Yields remain suboptimal (50–60%), with significant byproduct formation from keto-enol tautomerization.
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on efficiency, cost, and scalability:
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 45–55 | 120 | Moderate |
| Grignard | 70–78 | 90 | High |
| Nucleophilic Substitution | 50–60 | 110 | Low |
The Grignard approach emerges as the most viable for industrial production due to its balance of yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Electronic Effects : Fluorine and chlorine substituents increase acidity compared to methyl or hydrogen due to their electron-withdrawing nature. Fluorine also reduces steric hindrance compared to bulkier substituents like chlorine .
- Lipophilicity: The 4-fluorophenyl group enhances lipid solubility (logP ≈ 2.8) compared to non-fluorinated analogs, improving membrane permeability in drug candidates .
Physicochemical and Functional Differences
- Odor Profiles: Simple 2-methylbutanoic acid exhibits enantiomer-dependent odors: (S)-enantiomer is fruity, while (R)-enantiomer is cheesy/sweaty . The fluorophenyl analog’s odor is likely masked by its aromatic substituent, making it less relevant in flavor chemistry but more suited for non-volatile applications.
- Stability: Fluorinated analogs like this compound show superior photostability compared to chlorinated derivatives. For example, clinofibrate (a chlorinated fibrate drug) degrades under UV light via elimination of 2-methylbutanoic acid, whereas fluorinated compounds resist such pathways due to stronger C-F bonds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(4-Fluorophenyl)-2-methylbutanoic acid, and how does the fluorophenyl group influence reaction conditions?
- Answer : A plausible route involves Friedel-Crafts alkylation or coupling reactions to introduce the fluorophenyl moiety. The electron-withdrawing nature of fluorine reduces aromatic ring reactivity, necessitating Lewis acid catalysts (e.g., AlCl₃) or elevated temperatures. Post-synthetic steps may require protection/deprotection of the carboxylic acid group to avoid side reactions. Challenges include regioselectivity and competing side reactions due to steric hindrance from the methyl group .
Q. Which analytical techniques are critical for structural characterization and purity assessment of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl integration at δ 7.2–7.4 ppm, methyl group at δ 1.2–1.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M-H]⁻ at m/z 211.1) and photodegradation fragments (e.g., m/z 191 after loss of 2-methylbutanoic acid) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) evaluates purity (>98% for research-grade material).
Q. How does the fluorine substituent affect the compound’s physicochemical properties?
- Answer : The fluorine atom increases electronegativity, enhancing metabolic stability and lipophilicity (logP ~2.8). It also reduces solubility in aqueous buffers, requiring formulation with co-solvents (e.g., DMSO) for biological assays. Fluorine’s inductive effect stabilizes the carboxylic acid group, lowering pKa (~3.5) compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for fluorinated butanoic acid derivatives?
- Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for stereochemical purity (chiral HPLC).
- Orthogonal Methods : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and in vivo models for functional validation.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What degradation pathways occur under UV irradiation, and how are photoproducts characterized?
- Answer : UV exposure (254 nm) induces cyclohexyl hydroxy group addition to the fluorophenyl ring, forming 2-(4-(n-hydroxycyclohexyl)phenoxy)-2-methylbutanoic acid. Key steps:
- LC-MS/MS : Identifies degradation products via fragmentation patterns (e.g., m/z 191 from 2-methylbutanoic acid elimination).
- NMR : Confirms structural rearrangements (e.g., new hydroxyl proton signals at δ 4.5–5.0 ppm). Stability studies recommend storage in amber vials at -20°C .
Q. How can computational methods optimize the compound’s reactivity in drug design?
- Answer :
- Molecular Docking : Predict binding to targets (e.g., PPARγ) using software like AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like Hammett constants.
- DFT Calculations : Analyze transition states for synthetic steps (e.g., energy barriers for fluorophenyl group introduction) .
Q. What strategies improve enantiomeric purity during synthesis?
- Answer :
- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation to achieve >90% enantiomeric excess (ee).
- Chiral HPLC : Separate enantiomers on a Chiralpak IA column (hexane:isopropanol = 90:10, 1 mL/min).
- Enzymatic Resolution : Lipase-mediated hydrolysis of esters selectively yields the desired (S)-enantiomer .
Key Research Gaps
- Mechanistic Insights : Limited data on the compound’s interaction with cytochrome P450 enzymes.
- In Vivo Pharmacokinetics : Need for radiolabeled studies to track absorption and excretion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
